6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Overview
Description
6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the pyrano[2,3-c]pyrazole family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various cellular responses. The compound’s structure allows it to fit into binding pockets, influencing pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(2-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE stands out due to its unique combination of functional groups and its specific biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-amino-4-(2-ethoxy-3-methoxyphenyl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-28-19-12(7-6-9-15(19)27-2)16-13(11-22)20(23)29-21-17(16)18(25-26-21)14-8-4-5-10-24-14/h4-10,16H,3,23H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWUIUGUVGCMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2C(=C(OC3=NNC(=C23)C4=CC=CC=N4)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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